molecular formula C19H16N2O2 B566124 2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione CAS No. 150206-00-1

2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B566124
M. Wt: 304.349
InChI Key: JGOXDRQEIPAFNH-UHFFFAOYSA-N
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Description

“2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione” is a chemical compound with the molecular formula C19H16N2O2 and a molecular weight of 304.34 . It falls under the category of Kinase Modulators, specifically Kinase C, and is associated with Memory, Learning, and Cognition .

Scientific Research Applications

Catalytic Applications

A study by Shinde et al. (2021) discusses a Rhodium(III)-catalyzed dehydrogenative annulation and spirocyclization of 2-arylindoles and 2-(1H-pyrazol-1-yl)-1H-indole with maleimides. This reaction protocol yields highly functionalized benzo[a]pyrrolo[3,4-c]carbazole-1,3(2H,8H)-diones and spiro[isoindolo[2,1-a]indole-6,3'-pyrrolidine]-2',5'-diones. The study highlights the photophysical properties of the annulated products, showcasing the application of such compounds in catalysis and material science (Shinde, Rangan, Kumar & Kumar, 2021).

Marine Sponge Derivatives

McKay et al. (2002) isolated a bisindole alkaloid, 1,2-Bis(1H-indol-3-yl)ethane-1,2-dione, from the marine sponge Smenospongia sp. This discovery contributes to the understanding of marine natural products and their potential applications in drug discovery and biological research (McKay, Carroll, Quinn & Hooper, 2002).

Chemical Synthesis and Reactivity

Hou et al. (2007) investigated the formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles. This study is significant for understanding the reactivities of isoindole derivatives and their potential applications in synthetic chemistry (Hou, Wang, Chung, Hsieh & Tsai, 2007).

Hexahydro-1H-isoindole-1,3(2H)-dione Derivatives Synthesis

Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. The study demonstrates a novel approach to synthesizing amino and triazole derivatives, highlighting the versatility of these compounds in chemical synthesis (Tan, Koc, Kishali, Şahin & Kara, 2016).

Novel Synthesis Methods

Schubert-Zsilavecz et al. (1991) presented a new approach to synthesize 2H-isoindole-4,7-diones. This method involves heating α-amino acids with carbonyl compounds to generate azomethine ylides, which are then captured by quinones forming various isoindole derivatives. Such methodologies are crucial in expanding the synthetic toolkit for creating diverse isoindole-based compounds (Schubert-Zsilavecz, Likussar, Gusterhuber & Michelitsch, 1991).

properties

IUPAC Name

2-(3-indol-1-ylpropyl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-18-15-7-2-3-8-16(15)19(23)21(18)12-5-11-20-13-10-14-6-1-4-9-17(14)20/h1-4,6-10,13H,5,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOXDRQEIPAFNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(1H-Indol-1-yl)propyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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